molecular formula C12H16BrNOS B4537066 1-[(4-bromo-2-thienyl)carbonyl]-2-ethylpiperidine

1-[(4-bromo-2-thienyl)carbonyl]-2-ethylpiperidine

Cat. No. B4537066
M. Wt: 302.23 g/mol
InChI Key: WDAHOFXVEVTLMG-UHFFFAOYSA-N
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Description

Heterocyclic compounds, especially those containing a piperidine ring, are of significant interest due to their diverse chemical properties and applications in various fields of chemistry and pharmacology. The compound is part of this broader class of chemicals, which includes functionalities like bromo-thiophene and ethyl piperidine.

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the Reformatsky reaction has been employed to synthesize hydroxypiperidines from piperidone and ethyl bromoacetate (Prostakov & Plesnakov, 1968). Similarly, palladium(0)-catalyzed cross-coupling reactions are common in constructing thiophene-containing molecules (Björk et al., 1996).

Molecular Structure Analysis

The structure of heterocyclic compounds is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of related compounds has provided insights into the conformation and stereochemistry of the molecules, influencing their chemical reactivity and interaction with biological targets (Mohamed et al., 2015).

Chemical Reactions and Properties

Heterocyclic compounds participate in various chemical reactions, including nucleophilic substitutions, carbonylations, and cyclization reactions, to yield complex structures with diverse functional groups. The reactions are influenced by the presence of functional groups, such as bromo or ethoxy groups, and the nature of the heterocycle (Ishii et al., 1997).

Scientific Research Applications

Antibacterial Activity

One of the primary applications of compounds related to 1-[(4-bromo-2-thienyl)carbonyl]-2-ethylpiperidine is in the development of new antibacterial agents. Studies have synthesized derivatives of piperidine and sulfamoyl functionalities, incorporating 1,3,4-oxadiazole, to evaluate their antibacterial efficacy. These compounds have shown valuable results against various bacterial strains, indicating their potential as antibacterial agents. Such research underscores the importance of exploring novel chemical structures for addressing resistance to existing antibiotics and developing more effective treatments (Aziz‐ur‐Rehman et al., 2017).

Pharmacological Screening

Another significant application is in pharmacological screening for various biological activities, including antibacterial and enzyme inhibitory effects. Sulfa derivatives of piperidine, bearing a 1,3,4-oxadiazole core, have been synthesized and evaluated for their pharmacological behavior. These compounds have demonstrated not only antibacterial properties but also efficiency against enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in treating conditions like Alzheimer’s disease (Aziz‐ur‐Rehman et al., 2017).

properties

IUPAC Name

(4-bromothiophen-2-yl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNOS/c1-2-10-5-3-4-6-14(10)12(15)11-7-9(13)8-16-11/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAHOFXVEVTLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromothiophen-2-yl)(2-ethylpiperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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